molecular formula C20H24N2O3S B4874745 1-(4-methylphenyl)-N-[2-(piperidine-1-carbonyl)phenyl]methanesulfonamide

1-(4-methylphenyl)-N-[2-(piperidine-1-carbonyl)phenyl]methanesulfonamide

Cat. No.: B4874745
M. Wt: 372.5 g/mol
InChI Key: DDFIZWHHGMFBSP-UHFFFAOYSA-N
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Description

1-(4-methylphenyl)-N-[2-(piperidine-1-carbonyl)phenyl]methanesulfonamide is a complex organic compound with a unique structure that includes a piperidine ring, a methanesulfonamide group, and a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylphenyl)-N-[2-(piperidine-1-carbonyl)phenyl]methanesulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-methylbenzenesulfonyl chloride with 2-aminobenzophenone in the presence of a base such as triethylamine. This reaction forms an intermediate sulfonamide, which is then reacted with piperidine-1-carbonyl chloride to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and ensure high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-methylphenyl)-N-[2-(piperidine-1-carbonyl)phenyl]methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Derivatives with different functional groups replacing the sulfonamide group.

Scientific Research Applications

1-(4-methylphenyl)-N-[2-(piperidine-1-carbonyl)phenyl]methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-methylphenyl)-N-[2-(piperidine-1-carbonyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-methylphenyl)-N-[2-(piperidine-1-carbonyl)phenyl]methanesulfonamide
  • This compound
  • This compound

Uniqueness

This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various molecular targets, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

1-(4-methylphenyl)-N-[2-(piperidine-1-carbonyl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-16-9-11-17(12-10-16)15-26(24,25)21-19-8-4-3-7-18(19)20(23)22-13-5-2-6-14-22/h3-4,7-12,21H,2,5-6,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDFIZWHHGMFBSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)NC2=CC=CC=C2C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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